REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:10])[C:4]([CH3:9])([CH3:8])[CH:5]([CH3:7])[CH3:6].[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[N:11]1([CH2:2][C:3](=[O:10])[C:4]([CH3:9])([CH3:8])[CH:5]([CH3:7])[CH3:6])[CH:15]=[N:14][CH:13]=[N:12]1 |f:2.3.4|
|
Name
|
|
Quantity
|
162.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(C(C)C)(C)C)=O
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
165.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 hours at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
the inorganic precipitate is filtered off under suction
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
EXTRACTION
|
Details
|
the organic phase is extracted with 1 liter of water
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 500 ml of methylene chloride
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Type
|
EXTRACTION
|
Details
|
the combined phases are extracted with twice 1 liter of water
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off from the organic phase
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)CC(C(C(C)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154.6 g | |
YIELD: PERCENTYIELD | 79.3% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |